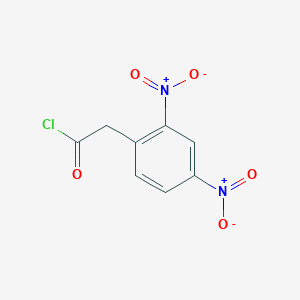
2,4-Dinitrophenylacetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenylacetyl chloride is an organic compound with the molecular formula C8H5ClN2O5 . It has a molecular weight of 244.59 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of the corresponding di-nitro substituted benzyl, benzoyl, and phenacetyl halides with 5-fluorouracil . The reaction is performed in dimethyl formamide (DMF) in the presence of potassium carbonate .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 46-47°C .
科学的研究の応用
1. Obesity Treatment and Energy Homeostasis
- Study: Goldgof et al. (2014) explored the use of 2,4-dinitrophenol as an obesity treatment in mice. The chemical generated heat and reduced weight gain by decreasing fat mass without altering lean mass. It improved glucose tolerance and reduced hepatic steatosis, highlighting its potential in obesity treatment (Goldgof et al., 2014).
2. Effect on Activated Sludge
- Study: Rich and Yates (1955) studied the effect of 2,4-dinitrophenol on activated sludge, a critical component in sewage treatment. They found that low concentrations of 2,4-dinitrophenol could stimulate respiration, though it inhibited growth (Rich & Yates, 1955).
3. Photocatalytic Degradation in Wastewater Treatment
- Study: MirzaHedayat et al. (2018) evaluated the degradation of 2,4-Dinitrophenol in synthetic wastewater using Fe3O4@SiO2@TiO2/rGO magnetic nanoparticles. They achieved significant removal of 2,4-Dinitrophenol, suggesting its application in wastewater treatment processes (MirzaHedayat et al., 2018).
4. Electrochemical Oxidation for Contaminant Degradation
- Study: Pillai and Gupta (2015) focused on the electrochemical oxidation of 2,4-Dinitrophenol using a novel PbO2 electrode, achieving complete degradation under certain conditions. This highlights its potential use in environmental cleanup efforts (Pillai & Gupta, 2015).
5. Analytical Chemistry Applications
- Study: Gritzapis and Timotheou-Potamia (1989) developed a 2,4-dinitrophenolate-selective membrane electrode for the determination of reducing sugars, illustrating its application in analytical chemistry (Gritzapis & Timotheou-Potamia, 1989).
将来の方向性
作用機序
Target of Action
The primary target of 2,4-Dinitrophenylacetyl chloride is the Pentaerythritol tetranitrate reductase . This enzyme plays a crucial role in various biochemical processes, including oxidative phosphorylation .
Mode of Action
This compound interacts with its target, the Pentaerythritol tetranitrate reductase, and uncouples oxidative phosphorylation . This uncoupling leads to changes in the energy metabolism of the cell, affecting the production and utilization of ATP .
Biochemical Pathways
The action of this compound affects the oxidative phosphorylation pathway . This pathway is crucial for the production of ATP, the primary energy currency of the cell. The uncoupling caused by this compound leads to a rapid loss of ATP, affecting various downstream processes that rely on ATP for energy .
Result of Action
The primary molecular effect of this compound’s action is the rapid loss of ATP due to the uncoupling of oxidative phosphorylation . This can lead to cellular effects such as energy depletion and potential cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell or tissue where the compound is acting . .
生化学分析
Biochemical Properties
2,4-Dinitrophenylacetyl chloride is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The compound’s role in biochemical reactions is often related to its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on cell function is often related to its interactions with biomolecules and its ability to modify their activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are often related to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by various factors . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-(2,4-dinitrophenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O5/c9-8(12)3-5-1-2-6(10(13)14)4-7(5)11(15)16/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMQBKTKUBMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)
![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2682155.png)
![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)
![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)
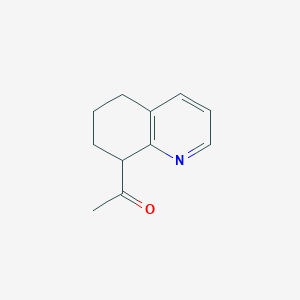
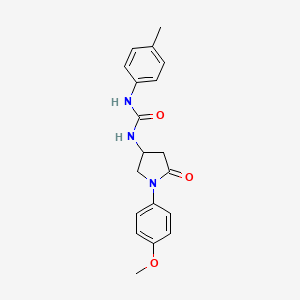
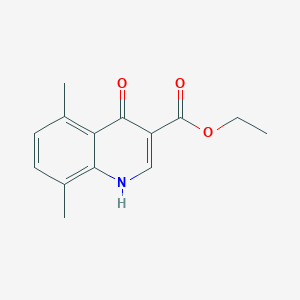

![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)
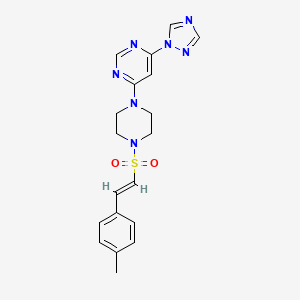
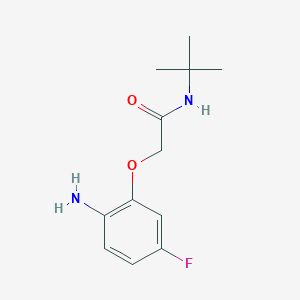
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)